1H-Tetrazole-1-acetic acid, ethyl ester

Catalog No.
S765211
CAS No.
26240-90-4
M.F
C5H8N4O2
M. Wt
156.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1H-Tetrazole-1-acetic acid, ethyl ester

CAS Number

26240-90-4

Product Name

1H-Tetrazole-1-acetic acid, ethyl ester

IUPAC Name

ethyl 2-(tetrazol-1-yl)acetate

Molecular Formula

C5H8N4O2

Molecular Weight

156.14 g/mol

InChI

InChI=1S/C5H8N4O2/c1-2-11-5(10)3-9-4-6-7-8-9/h4H,2-3H2,1H3

InChI Key

XEMPQKCXNIIWSS-UHFFFAOYSA-N

SMILES

CCOC(=O)CN1C=NN=N1

Canonical SMILES

CCOC(=O)CN1C=NN=N1

Medicinal Chemistry

Coordination Chemistry

    Ligand Synthesis: The compound is synthesized and then reacted with metal ions to form coordination complexes.

Material Science

Pharmaceutical Applications

Scientific Field: Pharmaceutical Sciences Application Summary: The compound is investigated for its effects on enzymes like glutaminyl cyclase, which is implicated in diseases like Alzheimer’s . Methods of Application:

Synthetic Organic Chemistry

Scientific Field: Synthetic Organic Chemistry Application Summary: The compound serves as a starting material for the synthesis of various heterocyclic compounds . Methods of Application:

Biochemistry

Scientific Field: Biochemistry Application Summary: Dilute solutions of the compound in acetonitrile are used for DNA synthesis, taking advantage of the tetrazole’s acidic nature . Methods of Application:

1H-Tetrazole-1-acetic acid, ethyl ester is an organic compound with the molecular formula C5_5H8_8N4_4O2_2 and a molecular weight of 156.14 g/mol. This compound features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom, along with an acetic acid moiety. The ethyl ester form is characterized by the presence of an ethyl group attached to the carboxylic acid portion of the molecule. It is typically a solid or liquid and may be prone to rapid combustion under certain conditions .

, including:

  • Saponification: The ester can be hydrolyzed in the presence of water to yield free 1H-tetrazole-1-acetic acid.
  • Substitution Reactions: The nitrogen atoms in the tetrazole ring can participate in nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis.
  • Condensation Reactions: The carboxylic acid group can react with alcohols or amines to form new esters or amides.

The synthesis of this compound typically involves the reaction of trimethylsilyl azide with glycine ethyl ester hydrochloride and trimethyl orthoformate under controlled conditions .

The synthesis of 1H-tetrazole-1-acetic acid, ethyl ester typically follows these steps:

  • Reactants: A glycine ester salt (such as glycine ethyl ester hydrochloride), trimethyl orthoformate, and trimethylsilyl azide are used as starting materials.
  • Reaction Conditions: The mixture is heated to approximately 70 °C and stirred for several hours.
  • Product Isolation: After completion of the reaction, the product is extracted using a solvent. The resulting compound is usually obtained with high purity (around 95%) and can crystallize from the solution upon cooling .

1H-Tetrazole-1-acetic acid, ethyl ester has several applications in different fields:

  • Pharmaceutical Industry: Used as an intermediate in the synthesis of various bioactive compounds.
  • Agricultural Chemicals: Potentially utilized in developing agrochemicals due to its biological activity.
  • Chemical Research: Serves as a building block for synthesizing other complex organic molecules.

Interaction studies involving 1H-tetrazole-1-acetic acid, ethyl ester primarily focus on its reactivity with other chemical entities. These studies are essential for understanding how this compound can be utilized in drug development and other applications. Investigations into its interactions with enzymes and receptors may reveal its potential therapeutic mechanisms.

Several compounds share structural similarities with 1H-tetrazole-1-acetic acid, ethyl ester. Here are some notable examples:

Compound NameMolecular FormulaKey Features
5-Chloro-1H-tetrazole-1-acetic acid, ethyl esterC5_5H7_7ClN4_4O2_2Contains chlorine; potential antimicrobial activity
1H-TetrazoleC2_2H2_2N4_4Basic structure without acetic acid moiety
5-Methyl-1H-tetrazoleC3_3H4_4N4_4Methyl substituent; alters biological activity

Uniqueness

The uniqueness of 1H-tetrazole-1-acetic acid, ethyl ester lies in its specific combination of structural elements that confer distinct chemical reactivity and biological properties compared to its analogs. Its ability to act as both a tetrazole and an acetic acid derivative makes it versatile for various synthetic applications.

Other CAS

26240-90-4

Wikipedia

Ethyl (1H-tetrazol-1-yl)acetate

Dates

Modify: 2023-08-15

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